molecular formula C15H14O3 B189297 2-(Benzyloxy)-3-methoxybenzaldehyde CAS No. 2011-06-5

2-(Benzyloxy)-3-methoxybenzaldehyde

Cat. No. B189297
Key on ui cas rn: 2011-06-5
M. Wt: 242.27 g/mol
InChI Key: KXBGOVZWCRLLOR-UHFFFAOYSA-N
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Patent
US04994486

Procedure details

A 60% dispersion of sodium hydride in mineral oil (5.26 g, 140 mmol) was washed with hexane and the hexane was removed. To the washed sodium hydride was added 75 mL of anhydrous DMF. The resultant slurry was well stirred and 21.38 g (140 mmol) of 2-hydroxy-3-methoxy benzaldehyde (commercially available from Aldrich Chemical Company) was added dropwise, over a period of 45 minutes. The mixture was stirred at 50° C. for 1 h and then 16.2 mL (140 mmol) of benzyl chloride was added in one portion. The reaction mixture was stirred at 50° C. for 3 days and then allowed to slowly (overnight) cool to ambient temperature and the reaction was quenched with 60 mL of 10% aqueous hydrochloric acid solution. The mixture was extracted with 3×250 mL of ethyl acetate and the combined ethyl acetate extracts were washed with 250 mL of aqueous sodium bicarbonate solution, water and brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by chromatography on silica gel eluted with ethyl acetate:hexane (1:9 v/v) to give 26.39 g (77.5%) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
21.38 g
Type
reactant
Reaction Step Two
Quantity
16.2 mL
Type
reactant
Reaction Step Three
Yield
77.5%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=[O:7].[CH2:14](Cl)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CCCCCC>[CH2:14]([O:3][C:4]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=[O:7])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
5.26 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
21.38 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1OC
Step Three
Name
Quantity
16.2 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resultant slurry was well stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the hexane was removed
ADDITION
Type
ADDITION
Details
To the washed sodium hydride was added 75 mL of anhydrous DMF
STIRRING
Type
STIRRING
Details
The mixture was stirred at 50° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 50° C. for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
allowed to slowly (overnight)
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 60 mL of 10% aqueous hydrochloric acid solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 3×250 mL of ethyl acetate
WASH
Type
WASH
Details
the combined ethyl acetate extracts were washed with 250 mL of aqueous sodium bicarbonate solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluted with ethyl acetate:hexane (1:9 v/v)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=O)C=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 26.39 g
YIELD: PERCENTYIELD 77.5%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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